Azilsartan-d5

Beschreibung

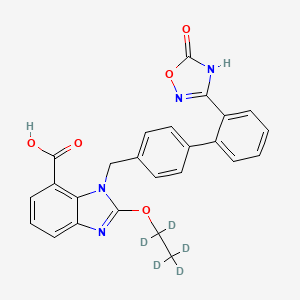

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXMPPBFPAXLY-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747075 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-45-8 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Commercially Available Azilsartan-d5 Standards for Researchers

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug compounds in biological matrices. This in-depth technical guide focuses on Azilsartan-d5, the deuterated analog of the potent angiotensin II receptor blocker, Azilsartan. This document provides a comprehensive overview of commercially available this compound standards, their key specifications, and detailed methodologies for their application in bioanalytical assays.

This compound is an indispensable tool for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving Azilsartan.[1] Its use as an internal standard in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the correction of variability during sample preparation and analysis, ensuring the highest level of data integrity.[2]

Commercially Available this compound Standards

A number of reputable suppliers offer high-quality this compound standards. The table below summarizes the key specifications from several prominent vendors to facilitate selection based on specific research needs.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Deuterated Forms |

| Cayman Chemical | 1346599-45-8 | C₂₅H₁₅D₅N₄O₅ | 461.5 | - | ≥99% (d₁-d₅) |

| LGC Standards | 1346599-45-8 | - | - | >95% (HPLC) | - |

| MedKoo Biosciences | 1346599-45-8 | C₂₅H₁₅D₅N₄O₅ | 461.49 | - | d₅ |

| Cleanchem | 1346599-45-8 | C₂₅H₁₅N₄O₅D₅ | 461.5 | - | - |

| BOC Sciences | 1346599-45-8 | - | - | ≥98% by HPLC | ≥99% atom D |

| Veeprho | 1346599-45-8 | - | - | - | - |

Physicochemical Properties and Solubility

This compound is typically supplied as a solid.[3] Its solubility is a critical factor for the preparation of stock and working solutions for analytical methods.

| Property | Description |

| Appearance | White to off-white solid[] |

| Solubility | Slightly soluble in DMSO and Methanol[3][] |

| Storage | Recommended storage at +4°C[5] |

Bioanalytical Methodologies Utilizing this compound

The primary application of this compound is as an internal standard for the quantification of Azilsartan in biological samples, most commonly human plasma. Below are representative experimental protocols derived from published bioanalytical methods for Azilsartan, adapted to include the use of this compound.

Sample Preparation: Protein Precipitation

A simple and effective method for extracting Azilsartan and this compound from plasma is protein precipitation.

Caption: Workflow for sample preparation using protein precipitation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for bioanalysis. The following table outlines typical LC and MS conditions.

Table 1: Representative LC-MS/MS Parameters for Azilsartan Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[6] |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of buffer, methanol, and acetonitrile (60:30:10 v/v/v).[7] |

| Flow Rate | 1.0 mL/min[7] |

| Injection Volume | 10 µL[8] |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative ion mode |

| MRM Transitions | Azilsartan: To be determined empirically, but based on the structure, a likely precursor ion would be the [M+H]⁺ ion at m/z 457.2.This compound: The precursor ion would be shifted by the mass of the deuterium atoms, to [M+H]⁺ at m/z 462.2.Product ions for both would be specific fragments resulting from collision-induced dissociation. |

| Internal Standard | This compound |

Metabolic Pathway of Azilsartan

Azilsartan is the active metabolite of the prodrug Azilsartan medoxomil.[3] Understanding its metabolic fate is crucial for interpreting pharmacokinetic data. Azilsartan is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form inactive metabolites.[9]

Caption: Metabolic activation of Azilsartan from its prodrug.

Conclusion

Commercially available this compound standards are essential for the accurate and precise quantification of Azilsartan in research and development. This guide provides a foundational understanding of the available standards and their application in bioanalytical methods. For the successful implementation of these methods, it is imperative to perform in-house validation according to regulatory guidelines to ensure the accuracy, precision, and robustness of the assay for its intended purpose. The use of a stable isotope-labeled internal standard like this compound is a critical component of a rigorous bioanalytical workflow.

References

- 1. veeprho.com [veeprho.com]

- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 1346599-45-8 | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. ijirmf.com [ijirmf.com]

- 8. ijper.org [ijper.org]

- 9. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Azilsartan-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azilsartan-d5. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this isotopically labeled compound in experimental settings. This guide summarizes key stability data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Core Stability and Storage Recommendations

This compound, the deuterium-labeled analog of the angiotensin II receptor blocker Azilsartan, is a critical internal standard for pharmacokinetic and metabolic studies. Proper handling and storage are paramount to maintain its chemical and isotopic purity.

General Storage Conditions

The stability of this compound is contingent on appropriate storage, minimizing exposure to factors that can induce degradation, such as high temperatures, light, and humidity.

Quantitative Storage and Stability Data

The following tables summarize the recommended storage conditions and stability data for this compound in both solid and solution forms, based on information from various suppliers and stability studies of the parent compound, Azilsartan. The chemical stability of this compound is expected to be comparable to that of Azilsartan, as deuterium substitution does not significantly alter the molecule's susceptibility to chemical degradation under standard storage conditions.

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Additional Notes |

| Solid (Powder) | -20°C | Up to 4 years | Store in a dry, dark place.[1] |

| 4°C | Up to 2 years | For shorter-term storage. | |

| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[2] |

| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |

Table 2: Shipping Conditions

| Form | Condition | Notes |

| Solid (Powder) | Room temperature | Stable for the duration of typical shipping times.[1][3] |

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the inherent stability of a drug substance. While specific forced degradation data for this compound is not extensively published, studies on Azilsartan provide a reliable proxy for understanding its degradation pathways. Deuterium labeling at non-exchangeable positions, as in this compound, generally does not alter the chemical degradation profile but can affect metabolic stability due to the kinetic isotope effect.

Summary of Forced Degradation of Azilsartan

The following table summarizes the conditions and outcomes of forced degradation studies performed on Azilsartan. These studies are crucial for developing stability-indicating analytical methods.

Table 3: Summary of Azilsartan Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Observation |

| Acid Hydrolysis | 0.1 M HCl at 85°C for 8 hours | Significant degradation observed. |

| Alkaline Hydrolysis | 0.1 M NaOH at 85°C for 8 hours | Significant degradation observed. |

| Neutral Hydrolysis | Water at 85°C for 8 hours | Degradation observed. |

| Oxidative Degradation | 30% H₂O₂ at room temperature for 24 hours | Susceptible to oxidation. |

| Thermal Degradation | Solid form at 50°C for 30 days | Degradation observed. |

| Photolytic Degradation | Exposure to light | Degradation observed. |

Experimental Protocol: Stability-Indicating HPLC Method

The following is a representative experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method used to analyze Azilsartan and its degradation products. This method can be adapted for this compound.

Objective: To develop and validate a stability-indicating HPLC method for the determination of Azilsartan in the presence of its degradation products.

Materials and Equipment:

-

HPLC system with UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Azilsartan reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Water (HPLC grade)

-

Hydrochloric acid

-

Sodium hydroxide

-

Hydrogen peroxide

Chromatographic Conditions:

-

Mobile Phase: A mixture of 20 mM ammonium formate (pH 3.0), acetonitrile, and methanol in a ratio of 40:5:40 (v/v/v).

-

Flow Rate: 0.8 mL/min

-

Column Temperature: Ambient (approximately 25°C)

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of Azilsartan in the mobile phase at a known concentration.

-

Sample Preparation for Forced Degradation:

-

Acidic: Dissolve Azilsartan in 0.1 M HCl and heat. Neutralize before injection.

-

Alkaline: Dissolve Azilsartan in 0.1 M NaOH and heat. Neutralize before injection.

-

Oxidative: Dissolve Azilsartan in a solution of hydrogen peroxide.

-

Thermal: Expose solid Azilsartan to dry heat. Dissolve in mobile phase before injection.

-

Photolytic: Expose a solution of Azilsartan to UV light.

-

-

Analysis: Inject the standard and stressed samples into the HPLC system and record the chromatograms.

-

Evaluation: Assess the separation of the main Azilsartan peak from any degradation product peaks to demonstrate the specificity of the method.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of Azilsartan, its metabolic pathway, and a general workflow for stability testing.

Caption: Mechanism of action of Azilsartan within the Renin-Angiotensin System.

Caption: Metabolic pathway of Azilsartan.

Caption: General workflow for forced degradation stability testing.

Conclusion

The stability and integrity of this compound are crucial for its use as an internal standard in research and drug development. Adherence to the recommended storage conditions—primarily at -20°C or below for long-term storage, in a dry and dark environment—is essential. The information from forced degradation studies on Azilsartan provides a strong foundation for understanding the potential degradation pathways of its deuterated analog. By employing appropriate stability-indicating analytical methods, researchers can ensure the quality and reliability of their experimental results.

References

Deconstructing the Dossier: A Technical Guide to Interpreting an Azilsartan-d5 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Azilsartan-d5, a deuterated internal standard crucial for accurate bioanalytical and pharmacokinetic studies. Understanding the nuances of a CoA is paramount for ensuring data integrity, meeting regulatory requirements, and advancing drug development programs. This whitepaper dissects each critical section of a typical this compound CoA, presenting detailed experimental methodologies and clear visual workflows to empower researchers in their analytical endeavors.

Certificate of Analysis at a Glance: Quantitative Data Summary

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the typical quantitative data found on a CoA for this compound.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification | Result |

| Product Name | This compound | This compound |

| CAS Number | 1346599-45-8 | 1346599-45-8 |

| Molecular Formula | C₂₅H₁₅D₅N₄O₅ | C₂₅H₁₅D₅N₄O₅ |

| Molecular Weight | 461.49 g/mol | 461.49 g/mol |

| Appearance | White to Off-White Solid | Conforms |

| Solubility | Soluble in DMSO, Methanol | Conforms |

Table 2: Identity and Purity Analysis

| Test | Method | Specification | Result |

| Identification by ¹H NMR | Nuclear Magnetic Resonance | Conforms to Structure | Conforms |

| Identification by Mass Spectrometry | LC-MS/MS | Conforms to Structure | Conforms |

| Chromatographic Purity | HPLC (UV, 248 nm) | ≥ 98.0% | 99.5% |

| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry | ≥ 99% | 99.6% |

| Residual Solvents | GC-HS | Meets USP <467> Requirements | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Deep Dive: Experimental Protocols

The validity of the data presented in a CoA is intrinsically linked to the rigor of the experimental methods employed. This section details the methodologies for the key analytical tests cited.

Identification by Nuclear Magnetic Resonance (¹H NMR)

Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei. The absence of a signal corresponding to the ethoxy protons confirms successful deuteration.

Instrumentation: 400 MHz NMR Spectrometer Solvent: DMSO-d₆ Procedure:

-

A sample of this compound (5-10 mg) is accurately weighed and dissolved in approximately 0.7 mL of DMSO-d₆.

-

The solution is transferred to a 5 mm NMR tube.

-

The ¹H NMR spectrum is acquired using standard acquisition parameters.

-

The resulting spectrum is compared to a reference spectrum of non-deuterated Azilsartan to confirm the presence of characteristic peaks and the absence of the ethoxy proton signals.

Identification and Isotopic Purity by Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.

Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer. Chromatographic Conditions:

-

Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A time-programmed gradient is used to elute the analyte.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM): Transitions for both this compound and any residual non-deuterated Azilsartan are monitored.

-

This compound: [M+H]⁺ → fragment ion

-

Azilsartan: [M+H]⁺ → fragment ion

-

-

Procedure:

-

A dilute solution of this compound is prepared in the mobile phase.

-

The solution is injected into the LC-MS/MS system.

-

The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound.

-

The relative intensities of the mass signals for this compound and any unlabeled Azilsartan are used to calculate the isotopic purity.

-

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of the main component (this compound) and to detect and quantify any impurities.[1]

Instrumentation: HPLC system with a UV detector. Chromatographic Conditions:

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)[1]

-

Mobile Phase: A mixture of a buffered aqueous phase (e.g., acetate buffer, pH 6.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.[1] A typical mobile phase could be a mixture of acetate buffer and acetonitrile in an 80:20 (v/v) ratio.[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection Wavelength: 248 nm[1]

-

Injection Volume: 20 µL

-

Procedure:

-

A standard solution of this compound of known concentration is prepared.

-

A sample solution of the batch being tested is prepared at the same concentration.

-

Both solutions are injected into the HPLC system.

-

The peak areas of the main component and any impurities are integrated.

-

The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

-

Visualizing the Workflow: Diagrams and Pathways

To further elucidate the logical and experimental processes involved in the certification of this compound, the following diagrams are provided.

Caption: Workflow for Determining Chromatographic Purity by HPLC.

References

Navigating the Regulatory Maze: A Technical Guide to Isotopically Labeled Standards in Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the use of isotopically labeled compounds is not merely a technical advantage but a regulatory necessity. From early discovery to late-stage clinical trials, these standards are the bedrock of accurate quantification, enabling researchers to navigate the complexities of pharmacokinetics, metabolism, and bioanalysis with confidence. This in-depth guide provides a comprehensive overview of the core regulatory guidelines, experimental best practices, and critical considerations for the effective implementation of isotopically labeled standards.

Core Principles and Regulatory Landscape

The use of isotopically labeled internal standards (IS) is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines to ensure the quality and reliability of data generated using these standards. The FDA's M10 Bioanalytical Method Validation guidance, for instance, strongly recommends the use of a stable isotope-labeled analyte as the internal standard whenever feasible for mass spectrometry-based assays.[4][5]

The primary function of an isotopically labeled IS is to mimic the analyte of interest throughout the analytical process, from sample extraction to detection.[6][7] This co-eluting behavior helps to correct for variability in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of quantitative data.[1][5][6]

Key Regulatory Expectations:

-

Purity and Identity: The reference standard used for generating the isotopically labeled compound must be well-characterized, with its purity and identity firmly established.[4] The labeled standard itself should have high isotopic purity, and the presence of any unlabeled analyte should be assessed and its potential impact evaluated during method validation.[4]

-

Stability: The stability of the isotopic label is paramount. Labels should be positioned on non-exchangeable sites within the molecule to prevent loss or exchange with protons from the solvent or biological matrix.[2][8] While deuterium labeling is common due to cost-effectiveness, ¹³C and ¹⁵N isotopes are generally more stable and less prone to exchange.[2][8]

-

Mass Difference: A suitable mass difference between the labeled standard and the analyte is crucial to prevent cross-signal contribution.[6][9] A minimum mass shift of 3 Da is often recommended.[6]

-

Good Manufacturing Practices (GMP): For isotopically labeled compounds intended for use in clinical trials, manufacturing should adhere to current Good Manufacturing Practices (cGMP).[10][11][12] This ensures the quality, safety, and consistency of the material.

Selecting the Ideal Isotopically Labeled Standard

The choice of an appropriate isotopically labeled internal standard is a critical decision that can significantly impact the robustness and reliability of an analytical method. Several factors must be carefully considered:

| Parameter | Recommendation | Rationale |

| Isotope Type | ¹³C or ¹⁵N preferred over Deuterium (²H) | ¹³C and ¹⁵N labels are less susceptible to kinetic isotope effects and exchange, ensuring greater stability and co-elution with the analyte.[2][8][13] |

| Degree of Labeling | Minimum mass shift of +3 Da | Minimizes potential isotopic cross-talk and ensures clear differentiation from the unlabeled analyte.[6] |

| Position of Labeling | On a stable part of the molecule, away from sites of metabolism or fragmentation. | Prevents loss of the label during biological processing or mass spectrometric analysis.[2] |

| Isotopic Purity | High isotopic enrichment (>98%) | Reduces the contribution of the unlabeled analyte in the standard, which could artificially inflate the measured concentration of the analyte.[4] |

| Chemical Purity | High chemical purity (>98%) | Ensures that the standard is free from other impurities that could interfere with the analysis.[11] |

Experimental Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method using an isotopically labeled internal standard is a multi-step process designed to demonstrate that the method is accurate, precise, and reliable for its intended purpose.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. 안정 동위원소 주문형 및 GMP 제품 [sigmaaldrich.com]

- 11. cGMP SUBSTRATES | Eurisotop [eurisotop.com]

- 12. moravek.com [moravek.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Throughput Quantification of Azilsartan in Human Plasma by LC-MS/MS Using Azilsartan-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Azilsartan in human plasma using a robust and sensitive LC-MS/MS method. The use of a stable isotope-labeled internal standard, Azilsartan-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] It selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[3][4] Accurate and reliable quantification of Azilsartan in biological matrices is crucial for clinical and preclinical drug development.

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Azilsartan in human plasma. The method utilizes this compound as an internal standard (IS) to compensate for matrix effects and variations in sample processing and instrument response. Protein precipitation is employed for sample cleanup, providing a simple and rapid extraction procedure suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents

-

Azilsartan reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.

Preparation of Solutions

-

Standard Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Azilsartan and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Azilsartan stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Sample Preparation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 2 |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Table 3: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas (Gas 1) | 50 psi |

| Heater Gas (Gas 2) | 50 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

Table 4: MRM Transitions and Parameters (Predicted for this compound)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Azilsartan | 457.2 | 291.1 | 80 V | 35 eV |

| This compound | 462.2 | 296.1 | 80 V | 35 eV |

Note: The MRM transitions and parameters for this compound are predicted based on the structure of Azilsartan. These values should be optimized for the specific instrument used.

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of the method, based on typical validation results for similar bioanalytical assays.

Table 5: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 1 - 2000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 6: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| HQC | 1600 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 7: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Azilsartan | > 85 | < 15 |

| This compound | > 85 | < 15 |

Visualization

Experimental Workflow

References

Application Note: Quantification of Azilsartan in Human Plasma for Pharmacokinetic Studies Using Azilsartan-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are critical in its development and clinical use. Accurate quantification of Azilsartan in biological matrices like plasma is essential for these studies. This application note describes a robust and sensitive bioanalytical method for the determination of Azilsartan in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, a stable isotope-labeled internal standard, Azilsartan-d5, is employed to correct for variability during sample preparation and analysis.

Principle of the Method

The method is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation on a reverse-phase C18 column and quantification using a triple quadrupole mass spectrometer.

-

Internal Standardization: A fixed amount of this compound is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the beginning of the sample preparation process.[3] Since this compound is chemically and physically almost identical to Azilsartan, it experiences similar extraction loss and ionization suppression or enhancement. Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which significantly improves method precision and accuracy.

-

LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The liquid chromatography system separates Azilsartan and this compound from endogenous plasma components. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Materials and Reagents

-

Analytes: Azilsartan (Reference Standard), this compound (Internal Standard)

-

Solvents: LC-MS grade acetonitrile and methanol; HPLC grade water.

-

Reagents: Formic acid (≥98%) or Ammonium Acetate.

-

Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).

Equipment

-

LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Centrifuge: Refrigerated, capable of reaching >12,000 x g.

-

Vortex Mixer

-

Pipettes: Calibrated precision pipettes.

-

General Labware: Microcentrifuge tubes (1.5 mL), volumetric flasks, autosampler vials.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Azilsartan and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Azilsartan Working Solutions: Prepare a series of working solutions for calibration standards and QC samples by serially diluting the Azilsartan primary stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.[3]

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Label microcentrifuge tubes for each calibration curve (CC) and quality control (QC) level.

-

Spike appropriate volumes of the Azilsartan working solutions into blank human plasma to prepare a calibration curve with 8 non-zero concentration levels (e.g., 3, 6, 20, 90, 300, 1000, 2500, and 3000 ng/mL).[3]

-

Prepare QC samples in blank plasma at a minimum of four concentration levels:

-

Vortex all prepared CC and QC samples gently to mix. These can be stored at -70°C until analysis.

Plasma Sample Preparation (Protein Precipitation)

-

Thaw plasma samples (CC, QC, and unknown study samples) at room temperature.

-

Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile).[3] The acetonitrile acts as the protein precipitation agent.

-

Vortex vigorously for 3 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[3]

-

Carefully transfer a portion of the clear supernatant to an autosampler vial or 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | UHPLC or HPLC System |

| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Azilsartan: m/z 457.2 → 291.1 This compound: m/z 462.2 → 296.1 |

| Dwell Time | 100 ms |

| Collision Energy (CE) | Optimize for specific instrument, typically 20-40 eV |

| Source Temperature | 500°C |

Data Analysis and Quantification

-

Integrate the peak areas for both Azilsartan and this compound for all standards, QCs, and unknown samples.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each injection.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis with a 1/x² weighting factor to generate a regression equation (y = mx + c).[3]

-

Determine the concentration of Azilsartan in the QC and unknown samples by applying their calculated peak area ratios to the regression equation.

Method Validation Summary

The described method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below based on published data.

| Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity Range | r² ≥ 0.99 | 3.00 - 3000 ng/mL[3] |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision <20%, Accuracy ±20% | 3.00 ng/mL[3] |

| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | <15%[4] |

| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | <15%[4] |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±15%[4] |

| Recovery | Consistent, precise, and reproducible | >91% for Azilsartan[4] |

| Matrix Effect | Minimal and compensated by IS | No significant matrix effect observed |

| Specificity/Selectivity | No interference at analyte retention time | No interference from endogenous plasma components observed.[3] |

Visualizations

Caption: Bioanalytical workflow for Azilsartan quantification in plasma.

Caption: Principle of internal standard quantification.

References

- 1. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: Quantitation of Azilsartan in Human Urine using a Validated LC-MS/MS Method with Azilsartan-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Azilsartan in human urine. The method utilizes a simple "dilute-and-shoot" sample preparation protocol, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Azilsartan-d5 as a stable isotope-labeled internal standard. A more rigorous solid-phase extraction (SPE) protocol is also provided for applications requiring lower detection limits or enhanced sample cleanup. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate determination of Azilsartan in urine.

Introduction

Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension. Monitoring its excretion in urine is crucial for understanding its pharmacokinetic profile. This application note describes a validated LC-MS/MS method for the reliable quantitation of Azilsartan in human urine, employing this compound as an internal standard to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Azilsartan (Reference Standard)

-

This compound (Internal Standard)[1]

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human urine (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X) (optional)[2]

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of Azilsartan and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Azilsartan primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and QC samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Experimental Protocols

Two sample preparation protocols are presented: a rapid "dilute-and-shoot" method and a more extensive Solid-Phase Extraction (SPE) method.

Protocol 1: Dilute-and-Shoot Sample Preparation

This method is rapid and suitable for high-throughput analysis.

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample, calibration standard, or QC sample.

-

Internal Standard Addition: Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube.

-

Dilution: Add 880 µL of 0.1% formic acid in water.

-

Vortexing: Vortex the mixture for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

-

Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Sample Preparation

This method provides cleaner extracts and is recommended for applications requiring higher sensitivity.

-

Sample Pre-treatment: To 1 mL of urine sample, calibration standard, or QC sample, add 20 µL of the this compound internal standard working solution (100 ng/mL). Vortex to mix.

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters that may require optimization for individual instruments.

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Azilsartan | 457.2 | 207.1 | 35 |

| This compound | 462.2 | 212.1 | 35 |

Data Presentation

The following tables summarize the expected performance characteristics of the method. Data is compiled from literature for similar analytes in biological matrices.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[3] |

| Precision (RSD%) | < 15% |

| Accuracy (%) | 85 - 115% |

| Recovery (%) | > 85% |

| Matrix Effect (%) | Minimal |

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 3 | < 10 | < 10 | 95 - 105 |

| Medium | 100 | < 8 | < 8 | 97 - 103 |

| High | 800 | < 5 | < 5 | 98 - 102 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Azilsartan quantitation in urine.

Principle of Internal Standard Quantitation

Caption: Principle of internal standard method for accurate quantitation.

References

Application Note: Sample Preparation for the Bioanalysis of Azilsartan using Azilsartan-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Azilsartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] Accurate and reliable quantification of Azilsartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3] The use of a stable isotope-labeled internal standard (IS), such as Azilsartan-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The IS compensates for variability during sample preparation and analysis, ensuring high precision and accuracy.[4][6] This document details three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of Azilsartan from plasma, using this compound as the internal standard.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.[7] It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample, which denatures and precipitates the proteins.[7]

Experimental Protocol: Protein Precipitation

-

Aliquoting : Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add a small volume (e.g., 10 µL) of this compound working solution to each sample, except for blank matrix samples.

-

Precipitation : Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of solvent to sample).[7]

-

Vortexing : Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection : Carefully transfer the clear supernatant to a new tube or a 96-well plate.

-

Evaporation (Optional) : The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to improve sensitivity.

-

Analysis : Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system for analysis.[8]

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method provides a cleaner extract compared to PPT.

Experimental Protocol: Liquid-Liquid Extraction

-

Aliquoting : Transfer 200 µL of the plasma sample into a clean glass tube.

-

Internal Standard Spiking : Add the this compound internal standard working solution to each sample.

-

pH Adjustment (Optional but Recommended) : Add a small volume of an appropriate buffer to adjust the sample pH, optimizing the partitioning of Azilsartan into the organic phase.

-

Extraction : Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortexing/Mixing : Cap the tubes and vortex for 5-10 minutes to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.

-

Centrifugation : Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Collection : Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

-

Evaporation : Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.

-

Analysis : Inject an aliquot into the LC-MS/MS system.[9]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that can yield very clean extracts, significantly reducing matrix effects.[10] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing away interferences and eluting the purified analyte.

Experimental Protocol: Solid-Phase Extraction

-

Sample Pre-treatment : Mix 475 µL of plasma with the this compound internal standard. Add 250 µL of 10 mM ammonium acetate buffer and vortex.[10]

-

Cartridge Conditioning : Condition an SPE cartridge (e.g., Strata-X or C18) by passing 2 mL of methanol followed by 2 mL of water.[10] Do not allow the cartridge to dry out.

-

Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum.

-

Washing : Wash the cartridge with 2 x 1 mL of water to remove polar interferences.[10]

-

Analyte Elution : Dry the cartridge under vacuum for a few minutes. Place a clean collection tube under the cartridge and elute Azilsartan and this compound with 1 mL of methanol.[10]

-

Evaporation & Reconstitution : Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in a suitable volume of the mobile phase.

-

Analysis : Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different sample preparation techniques for Azilsartan analysis as reported in various studies.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte Recovery | 83.2% - 96.2%[8] | ~80%[9] | 91.6% - 93.7%[10][11][12] |

| Intra-day Precision (%RSD) | < 12%[8] | Within acceptable limits[9] | 1.53% - 8.41%[10] |

| Inter-day Precision (%RSD) | < 12%[8] | Within acceptable limits[9] | 1.78% - 4.59%[10] |

| Accuracy | 89.2% - 110.2%[8] | Within acceptable limits[9] | 99% - 113%[10] |

| LLOQ | 10 ng/mL[8] | 1 ng/mL[9] | 400 ng/mL*[10][13] |

| Matrix Effect | Not specified | No matrix effect observed[9] | No considerable interference[10] |

*Note: The reported LLOQ for SPE can vary significantly based on the specific method and instrumentation used. The value cited is from an HPLC-PDA method, whereas LLE and PPT values are from more sensitive LC-MS/MS methods.

Conclusion

The choice of sample preparation technique for Azilsartan analysis depends on the specific requirements of the study.

-

Protein Precipitation is the fastest and simplest method, making it ideal for high-throughput screening, although it may result in more significant matrix effects.[7]

-

Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and complexity, achieving a very low limit of quantification.[9]

-

Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and leading to high reproducibility and recovery.[10][14] It is often considered the most robust method, though it is more time-consuming and costly than PPT or LLE.[14]

For all methods, the use of this compound as an internal standard is critical for achieving the highest quality quantitative data in bioanalytical studies.

References

- 1. ijper.org [ijper.org]

- 2. tsijournals.com [tsijournals.com]

- 3. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | PDF [slideshare.net]

- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]

- 9. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijms.co.in [ijms.co.in]

Application Note: High-Throughput Quantification of Azilsartan-d5 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Azilsartan-d5 in human plasma. This compound is a stable isotope-labeled internal standard used for the accurate quantification of the antihypertensive drug Azilsartan. The method employs protein precipitation for simple and rapid sample preparation, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection using multiple reaction monitoring (MRM). This protocol provides the necessary parameters and procedures for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trial sample analysis.

Introduction

Azilsartan is a potent angiotensin II receptor blocker used in the management of hypertension. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This document provides a comprehensive protocol for the detection and quantification of this compound, which is essential for the bioanalysis of Azilsartan.

Experimental

Instrumentation and Reagents

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade), this compound standard, and blank human plasma.

Sample Preparation

A protein precipitation method is utilized for its simplicity and high-throughput capability.

-

Thaw plasma samples and this compound working solutions at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound working solution (as an internal standard for the quantification of Azilsartan).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | As described in the table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Parameters

The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions and compound-specific parameters are optimized for the detection of this compound. Given that this compound is a deuterated analog of Azilsartan, its mass-to-charge ratio will be shifted. The molecular weight of Azilsartan is approximately 456.1 g/mol , leading to a protonated molecule [M+H]⁺ of m/z 457.1. With five deuterium atoms, the [M+H]⁺ of this compound is expected to be at m/z 462.1. The fragmentation pattern is anticipated to be similar to the unlabeled compound.

Optimized Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions for this compound:

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| This compound | 462.1 | 284.1 | 100 | 25 | 40 |

| This compound | 462.1 | 418.1 | 100 | 20 | 40 |

Note: Collision energy and declustering potential are instrument-dependent and may require optimization.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: Quantitative Mass Spectrometry Parameters for this compound

| Parameter | This compound |

| Precursor Ion (Q1) [M+H]⁺ | 462.1 m/z |

| Primary Product Ion (Q3) | 284.1 m/z |

| Secondary Product Ion (Q3) | 418.1 m/z |

| Ionization Mode | ESI Positive |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in human plasma.

Application Notes and Protocols: Use of Azilsartan-d5 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azilsartan-d5 in drug metabolism studies. This compound serves as a crucial internal standard for the accurate quantification of its unlabeled counterpart, azilsartan, in various biological matrices. This document outlines the metabolic pathway of azilsartan, and provides detailed protocols for its extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Azilsartan Metabolism

Azilsartan is the active metabolite of the prodrug azilsartan medoxomil, an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2][3][4] Upon oral administration, azilsartan medoxomil is rapidly hydrolyzed in the gastrointestinal tract to form azilsartan.[1][2] The metabolism of azilsartan primarily occurs in the liver, mediated by cytochrome P450 enzymes.

The principal enzyme responsible for azilsartan metabolism is CYP2C9, with minor contributions from CYP2C8 and CYP2B6.[1][2][3] This process results in the formation of two main, pharmacologically inactive metabolites:

Due to its structural similarity and mass difference, this compound is the ideal internal standard for quantifying azilsartan in pharmacokinetic and drug metabolism studies, as it co-elutes with azilsartan and compensates for variations in sample preparation and instrument response.[5]

Metabolic Pathway of Azilsartan

Caption: Metabolic conversion of Azilsartan Medoxomil to Azilsartan and its subsequent metabolism.

Experimental Protocols

Quantification of Azilsartan in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of azilsartan in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

-

Azilsartan reference standard

-

This compound internal standard (IS)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

3.1.2. Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of azilsartan and this compound in methanol.

-

Working Standard Solutions: Serially dilute the azilsartan stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

3.1.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Caption: Workflow for plasma sample preparation.

3.1.4. LC-MS/MS Instrumentation and Conditions

The following tables summarize typical instrument parameters. These may need to be optimized for specific instruments.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to 95% A |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

Table 3: MRM Transitions for Azilsartan and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Azilsartan | 457.2 | 207.1 | 25 |

| This compound | 462.2 | 207.1 | 25 |

Data Analysis and Interpretation

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of azilsartan to this compound against the concentration of the azilsartan standards. A linear regression with a weighting factor of 1/x² is typically used.

-

Quantification: Determine the concentration of azilsartan in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

Conclusion

The use of this compound as an internal standard is essential for the reliable quantification of azilsartan in drug metabolism and pharmacokinetic studies. The protocols and data presented here provide a robust framework for researchers to develop and validate their own bioanalytical methods for azilsartan. The detailed LC-MS/MS parameters and sample preparation procedures can be adapted to specific laboratory instrumentation and requirements.

References

- 1. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Spiking Biological Samples with Azilsartan-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Azilsartan-d5 solutions and the subsequent spiking of biological samples. This compound, a stable isotope-labeled analog of Azilsartan, is the preferred internal standard (IS) for the quantitative analysis of Azilsartan in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[1]

Overview

The accurate quantification of therapeutic drugs like Azilsartan in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard such as this compound is a widely accepted practice to ensure the reliability of bioanalytical data. This protocol outlines the steps for preparing this compound stock and working solutions and for spiking these into biological samples, such as plasma, prior to extraction and analysis.

Experimental Protocols

Materials and Reagents

-

This compound (powder)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Reagent-grade water

-

Calibrated analytical balance

-

Calibrated pipettes and tips

-

Volumetric flasks (Class A)

-

Vortex mixer

-

Centrifuge

Preparation of this compound Stock and Working Solutions

The following table summarizes the preparation of the this compound stock and working solutions.

| Solution | Analyte | Concentration | Solvent | Preparation Procedure | Storage |

| Stock Solution | This compound | 1.0 mg/mL | Methanol | Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask. | 2-8°C |

| Working Solution | This compound | 10 µg/mL | Methanol:Water (50:50, v/v) | Dilute 100 µL of the 1.0 mg/mL stock solution to 10 mL with a 50:50 (v/v) mixture of methanol and water. | 2-8°C |

Protocol for Spiking Biological Samples (Plasma)

This protocol is designed for the analysis of Azilsartan in plasma with a typical calibration curve range of 3.00 to 3000 ng/mL.[1]

-

Sample Thawing: Thaw the frozen plasma samples at room temperature. Once thawed, vortex the samples gently to ensure homogeneity.

-

Sample Aliquoting: Pipette 200 µL of each plasma sample (blank, calibration standards, quality control samples, and unknown samples) into appropriately labeled microcentrifuge tubes.

-

Internal Standard Spiking: Add 20 µL of the 10 µg/mL this compound working solution to each microcentrifuge tube. This results in a final this compound concentration of 1000 ng/mL in the spiked sample.

-

Vortexing: Vortex each tube for 10-15 seconds to ensure thorough mixing of the internal standard with the plasma.

-

Proceed to Sample Extraction: The spiked samples are now ready for the extraction of Azilsartan and this compound. Common extraction techniques include protein precipitation or liquid-liquid extraction.

Data Presentation

The following table summarizes the key quantitative data for this protocol.

| Parameter | Value | Unit |

| This compound Stock Solution Concentration | 1.0 | mg/mL |

| This compound Working Solution Concentration | 10 | µg/mL |

| Volume of Biological Sample | 200 | µL |

| Volume of this compound Working Solution Added | 20 | µL |

| Final Concentration of this compound in Spiked Sample | 1000 | ng/mL |

| Recommended Azilsartan Calibration Range | 3.00 - 3000 | ng/mL |

Visualizations

Experimental Workflow

Caption: Workflow for Spiking Biological Samples with this compound.

Logical Relationship of Components

Caption: Role of this compound in Quantitative Bioanalysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for Azilsartan-d5 Separation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatographic separation of Azilsartan-d5.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of LC gradients for this compound separation.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH causing ionization of this compound. Secondary interactions with the stationary phase. Column overload. | Adjust the mobile phase pH to be at least 2 units away from the pKa of Azilsartan. A common starting point is a pH of 3.0-4.0 using buffers like phosphate or formate.[1][2] Use a column with end-capping to minimize silanol interactions. Reduce the sample concentration or injection volume.[3] |

| Poor Resolution Between this compound and Co-eluting Peaks | Mobile phase composition is not optimal. Inadequate gradient slope. Inappropriate column chemistry. | Modify the organic modifier ratio (e.g., methanol vs. acetonitrile). Acetonitrile often provides sharper peaks.[2] Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting compounds.[4][5] Screen different column chemistries (e.g., C18, C8). A C18 column is a common starting point for Azilsartan analysis.[1][2][6] |

| Low Signal Intensity or Poor Sensitivity | Suboptimal detection wavelength (UV). Ion suppression in MS detection. Improper mobile phase additives for MS. | Optimize the UV detection wavelength. For Azilsartan, wavelengths around 248-249 nm are commonly used.[1][2] In LC-MS/MS, modify the mobile phase to reduce ion suppression. This may involve using volatile buffers like ammonium formate or formic acid.[7][8][9] Ensure the mobile phase pH is suitable for efficient ionization in the MS source (positive ion mode is common for Azilsartan).[10] |

| Inconsistent Retention Times | Inadequate column equilibration. Fluctuations in mobile phase composition or flow rate. Temperature variations. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Check the HPLC/UPLC system for leaks and ensure proper pump performance. Use freshly prepared and degassed mobile phases.[2] Use a column oven to maintain a stable temperature.[11] |

| High Backpressure | Blockage in the column or system. Particulate matter from the sample. Mobile phase precipitation. | Use guard columns and in-line filters to protect the analytical column. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[1][4] Ensure mobile phase components are fully miscible and will not precipitate under the gradient conditions. |

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC gradient for this compound separation?

A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of an acidic aqueous component (e.g., 0.1% formic acid or a phosphate buffer at pH 3.2) and an organic modifier like acetonitrile or methanol.[1][7][8] A scouting gradient of 5% to 95% organic modifier over 10-20 minutes can be a good initial run to determine the elution profile of this compound.[12]

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

Acetonitrile generally has a lower viscosity and can lead to sharper peaks and lower backpressure compared to methanol.[12] Methanol, on the other hand, can offer different selectivity for certain compounds.[12] It is often beneficial to screen both solvents during method development to achieve the optimal separation from potential interferences.

Q3: What is the importance of controlling the mobile phase pH?

Controlling the mobile phase pH is critical for achieving reproducible retention times and good peak shapes for ionizable compounds like Azilsartan. The pH should be controlled to maintain a consistent ionization state of the analyte. For Azilsartan, an acidic pH (e.g., 3.0-4.0) is commonly used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[1][2]

Q4: For LC-MS/MS analysis, what are the recommended mobile phase additives?

For LC-MS/MS, volatile mobile phase additives are essential. Formic acid (0.1%) or ammonium formate are commonly used to control pH and aid in the ionization of Azilsartan in the mass spectrometer source, typically in positive ion mode.[7][8][9] Non-volatile buffers like phosphate should be avoided as they can contaminate the MS system.

Q5: How can I minimize ion suppression when analyzing this compound in a complex matrix like plasma?

Ion suppression is a common challenge in bioanalytical LC-MS/MS. To minimize its effects:

-

Optimize Chromatography: Develop a robust chromatographic method that separates this compound from the majority of matrix components.

-

Sample Preparation: Employ an effective sample preparation technique such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7][8]

-